(2E)-3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-4-methoxyphenyl)prop-2-enoic acid
Overview
Description
(2E)-3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-4-methoxyphenyl)prop-2-enoic acid is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethylamine and 4-methoxybenzene sulfonyl chloride.
Formation of Sulfonamide: The amine group of 3,4-dimethoxyphenyl ethylamine reacts with 4-methoxybenzene sulfonyl chloride to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with an appropriate aldehyde or ketone to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may be used to study the effects of sulfonamide derivatives on various biological pathways.
Medicine
Sulfonamide derivatives are known for their antibacterial properties, and this compound could be investigated for potential therapeutic applications.
Industry
The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-4-methoxyphenyl)prop-2-enoic acid would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
The unique structural features of (2E)-3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-4-methoxyphenyl)prop-2-enoic acid, such as the presence of methoxy groups and the specific arrangement of functional groups, may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
(E)-3-[3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-26-16-7-4-15(12-18(16)28-3)10-11-21-29(24,25)19-13-14(6-9-20(22)23)5-8-17(19)27-2/h4-9,12-13,21H,10-11H2,1-3H3,(H,22,23)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGSRZOYHUZLY-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C=CC(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)/C=C/C(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.